
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
説明
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide is a benzamide derivative featuring a 2,5-dimethylpyrrole moiety attached to a 4-hydroxybenzamide backbone. The hydroxy group in the target compound distinguishes it from MPPB, which contains a 2,5-dioxopyrrolidinyl substituent. This structural variation may influence solubility, metabolic stability, and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide typically involves the condensation of 2,5-dimethylpyrrole with 4-hydroxybenzoic acid or its derivatives. One common method includes:
Condensation Reaction: Reacting 2,5-dimethylpyrrole with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This might include using continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Condensation Reactions
The compound participates in condensation reactions, particularly during its synthesis. A common route involves reacting 2,5-dimethylpyrrole with 4-hydroxybenzoic acid derivatives under dehydrating conditions:
Reactants | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
2,5-Dimethylpyrrole + 4-Hydroxybenzoic acid | DCC, DMAP, dry DCM, 0–25°C, 12–24 hrs | N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | 60–75% |
Mechanism :
- Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of 4-hydroxybenzoic acid, forming an O-acylisourea intermediate.
- Nucleophilic attack by the pyrrole nitrogen generates the amide bond, with DMAP catalyzing the reaction .
Coupling Reactions
The benzamide moiety enables coupling with carboxylic acids or hydrazides to form derivatives. For example, hydrazide analogs are synthesized using coupling reagents:
Key Observations :
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitates carbodiimide-mediated coupling.
- DIPEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts .
Substitution Reactions
The hydroxyl group on the benzamide participates in nucleophilic substitution or acylation:
Structural Impact :
- Substitution at the hydroxyl group modulates polarity and reactivity, enabling tailored derivative synthesis .
Complexation with Metal Ions
The compound forms coordination complexes with transition metals via the amide and hydroxyl groups:
Key Data :
Biochemical Interactions
While not a classical chemical reaction, the compound modulates biochemical pathways:
- Monoclonal Antibody Production : Suppresses cell growth while increasing glucose uptake and ATP levels in CHO cells .
- Glycosylation Modulation : Reduces galactosylation of antibodies by interfering with glycosyltransferase activity .
Thermal Decomposition
Pyrolysis studies of related metal complexes reveal degradation pathways:
Complex | Temperature Range | Major Products | Reference |
---|---|---|---|
Ni(II) Complex | 200–400°C | NiO, CO₂, H₂O, pyrrole fragments |
Mechanism :
科学的研究の応用
Monoclonal Antibody Production
Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production in cell cultures, particularly in Chinese hamster ovary (CHO) cells. The compound has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels, which are critical for optimal antibody production. Furthermore, it has been observed to reduce galactosylation levels on mAbs, a vital quality attribute for therapeutic antibodies .
Key Findings :
- Increased cell-specific productivity from 4.2 pg/cell/day to 7.9 pg/cell/day.
- Retention of higher viability in treated cultures compared to controls.
Parameter | Control | MPPB Treatment |
---|---|---|
Cell-specific productivity | 4.2 pg/cell/day | 7.9 pg/cell/day |
Maximum viable cell density | 16.6 × 10^6 cells/mL | 8.0 × 10^6 cells/mL |
Viability retention | Lower | Higher |
Antibacterial and Antitubercular Activity
The compound has been evaluated for its antibacterial properties, particularly against strains of Mycobacterium tuberculosis. In vitro studies have demonstrated significant inhibition of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival and proliferation .
Biological Activity Summary :
- Effective against various bacterial strains.
- Potential as a therapeutic agent in treating tuberculosis.
Molecular Docking Studies
Molecular docking studies have indicated that N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exhibits strong binding interactions with active sites of DHFR and enoyl ACP reductase. This suggests that the compound could be developed further as an antibiotic or antitubercular agent .
Potential Therapeutic Uses
The compound's unique structure allows for modifications that could enhance its efficacy against specific targets in bacterial metabolism. This adaptability positions it as a candidate for further drug development in antimicrobial therapies.
Case Study: Enhancement of mAb Production
A study published in PLOS ONE explored the effects of this compound on mAb production in CHO cells. The results indicated that the compound not only improved yields but also maintained the quality of the produced antibodies by controlling glycosylation patterns .
Case Study: Antimicrobial Activity
In a recent investigation, a series of derivatives based on this compound were synthesized and tested for antibacterial activity. Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .
作用機序
The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exerts its effects is primarily through its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial and fungal growth . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cell proliferation.
類似化合物との比較
Structural Analogs of MPPB
MPPB’s structure comprises five components (Fig. 12, ):
N-(2,5-dioxopyrrolidin-1-yl) benzamide
4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide
Succinimide
4-aminobenzamide
2,5-dimethylpyrrole
Key Findings:
- 2,5-Dimethylpyrrole (0.32 mM) demonstrated the highest cell-specific productivity (2.2× increase vs. control), surpassing even full-length MPPB (1.7×) .
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamide (a structural analog of the target compound) showed moderate activity, increasing productivity by 1.5× .
- Succinimide and 4-aminobenzamide had negligible effects, highlighting the critical role of the 2,5-dimethylpyrrole framework .
Table 1: Activity of MPPB Components in rCHO Cell Cultures
Compound | Cell-Specific Productivity (vs. Control) | Glucose Uptake Rate (pmol/cell/day) | Galactosylation Suppression |
---|---|---|---|
MPPB (full compound) | 1.7× | 0.74 | Yes (G1F reduced by 39.6%) |
4-(2,5-Dimethylpyrrol-1-yl) benzamide | 1.5× | 0.70 | No significant effect |
2,5-Dimethylpyrrole | 2.2× | 0.80 | Partial (G1F reduced by 15%) |
Succinimide | 1.1× | 0.65 | No |
Control (DMSO) | 1.0× | 0.63 | No |
Other Pyrrole-Benzamide Derivatives
N-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- Structure : Features a benzyl group instead of the hydroxy or dioxopyrrolidinyl substituent.
Antitubercular Pyrrole Derivatives (Joshi et al., 2013–2014)
Compounds with Similar Mechanisms
Lithium Chloride and Sodium Butyrate
- Sodium butyrate increases mAb production by improving gene accessibility but reduces cell viability at higher concentrations .
DMSO and CDK4/6 Inhibitors
- CDK4/6 inhibitors (e.g., palbociclib) extend cell cycle duration but lack the galactosylation-modulating effects of MPPB .
Structural Activity Relationship (SAR) Insights
- Critical Substituents: The 2,5-dimethyl group on the pyrrole ring is essential for activity.
- Benzamide Backbone : The 4-hydroxy or 4-substituted benzamide framework influences solubility and target binding. For example, MPPB’s dioxopyrrolidinyl group enhances metabolic stability compared to the hydroxy variant .
- Galactosylation Suppression : Unique to MPPB and its 2,5-dimethylpyrrole component, reducing G1F glycosylation from 24.5% to 14.8% .
生物活性
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, also known as BNTH-MBA03469, is a compound with notable biological activity, particularly in the context of monoclonal antibody production. This article delves into its mechanisms of action, biochemical properties, and comparative studies with similar compounds.
Target and Mode of Action
This compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. It achieves this by:
- Suppressing cell growth: This allows for more resources to be directed towards antibody production rather than cell proliferation.
- Increasing glucose uptake: The compound enhances the cell-specific glucose uptake rate, which is crucial for energy production during antibody synthesis.
- Boosting ATP levels: An increase in intracellular adenosine triphosphate (ATP) levels supports higher metabolic activity necessary for producing antibodies.
- Suppressing galactosylation: This is a critical quality attribute for therapeutic monoclonal antibodies, and the compound's ability to reduce this modification may improve the efficacy and safety profile of the produced antibodies .
The biochemical properties of this compound include:
- Increased Monoclonal Antibody Production: Studies indicate that this compound significantly boosts the yield of monoclonal antibodies while maintaining cell viability.
- Cellular Effects: It alters cellular metabolism by increasing glucose uptake and ATP levels while inhibiting excessive cell growth .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Modification | Biological Activity |
---|---|---|
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamide | Methoxy group instead of hydroxyl | Similar but less effective in enhancing mAb production |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamide | Chloro group instead of hydroxyl | Reduced binding affinity and productivity compared to the hydroxy derivative |
The presence of the hydroxyl group in this compound contributes to unique hydrogen bonding interactions that enhance its binding affinity and specificity towards certain enzymes and receptors .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Monoclonal Antibody Production Enhancement:
- Structure-Activity Relationship (SAR) Studies:
- Potential Applications in Therapeutics:
Q & A
Q. Basic: What methodologies are used to synthesize N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide and validate its structural identity?
Answer:
Synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 2,5-dimethylpyrrole groups via amidation or nucleophilic substitution. Structural validation employs:
- X-ray crystallography using SHELXL ( ) for precise bond-length/angle measurements.
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
For cocrystals (e.g., with glutaric acid), synchrotron-based diffraction resolves packing motifs (COD entry 4507093) .
Q. Basic: How is high-throughput screening (HTS) designed to identify this compound's bioactivity in antibody production?
Answer:
Primary HTS in rCHO cells involves:
- Initial screening : 96-well plates with 0.3×10⁶ cells/mL, 0.32–0.64 mM compound in DMSO. mAb concentration is measured via Octet QKe at day 3. Compounds with >100% arbitrary mAb units advance .
- Secondary screening : Batch cultures in 50 mL flasks (3-day assessment). Vi-CELL XR analyzes viability; Protein A-HPLC quantifies mAb. Validated hits show ≥150% mAb increase vs. controls .
Q. Advanced: How does this compound alter metabolic fluxes in CHO cells, and what contradictions arise between mAb yield and glycosylation?
Answer:
The compound induces:
- Enhanced glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls) and intracellular ATP (2.2× higher), shifting metabolism toward oxidative phosphorylation .
- Reduced galactosylation : G1F glycans decrease from 24.5% to 14.8% (HPLC with XBridge BEH Amide XP column), impairing ADCC activity .
Resolution strategies :
- Co-supplementation with MnCl₂ or galactose to restore galactosyltransferase activity .
- Fed-batch optimization to balance growth arrest and productivity .
Q. Advanced: How do researchers resolve experimental contradictions between cell growth inhibition and increased mAb titers?
Answer:
The compound suppresses cell growth (VCD reduced by 34% in fed-batch) but enhances cell-specific productivity (11 vs. 7.1 pg/cell/day). Key approaches:
- Metabolic profiling : Measure ATP/glucose via BioProfile FLEX2 and intracellular ATP kits .
- Dynamic modeling : Correlate mAb slope (d[mAb]/dt) with integral viable cell density (IVCD) .
- Culture longevity : Extend fed-batch duration to 14 days, leveraging residual glucose .
Q. Advanced: What structure-activity relationship (SAR) studies optimize derivatives for higher efficacy?
Answer:
Fragment-based SAR reveals:
- Critical moiety : 2,5-Dimethylpyrrole (2.2× productivity boost vs. parent compound) .
- Modifications :
- Pyrrole substitution : Electron-withdrawing groups (e.g., -NO₂) reduce activity.
- Benzamide linker : Hydrophobic extensions improve membrane permeability .
- In silico screening : Docking studies with CHO cell transporters (e.g., GLUT1) prioritize analogs .
Q. Methodological: What statistical frameworks ensure reproducibility in cell culture studies?
Answer:
- Triplicate validation : ≥3 independent batches with n=3 technical replicates per condition .
- ANOVA with post-hoc tests : JMP or R packages compute SD and p-values (threshold: p<0.05) .
- CV thresholds : Screen hits with coefficient of variation (CV) <15% in mAb measurements .
Q. Structural: How is SHELXL employed in resolving crystallographic ambiguities for this compound?
Answer:
SHELXL refines:
特性
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIABCNIUVFWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358444 | |
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37034-69-8 | |
Record name | N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。